molecular formula C12H13BrN2O2 B8805231 tert-Butyl 6-bromo-1H-indazole-3-carboxylate CAS No. 865887-15-6

tert-Butyl 6-bromo-1H-indazole-3-carboxylate

Cat. No. B8805231
Key on ui cas rn: 865887-15-6
M. Wt: 297.15 g/mol
InChI Key: VSLFHIMHDHPVST-UHFFFAOYSA-N
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Patent
US08106066B2

Procedure details

tert-Butyl 6-bromoindazole-3-carboxylate was prepared from the acid by reaction with a 2-fold excess of di-tert-butyldicarbonate followed by treatment with sodium hydroxide. To a suspension of sodium hydride (60% mineral oil dispersion) (4.8 mmol) in tetrahydrofuran (40 mL) at 0° C. was slowly added a solution of tert-butyl 6-bromoindazole-3-carboxylate (4.0 mmol) in tetrahydrofuran (4 mL). After stirring for 0.5 h at 0° C., the mixture was cooled to −78° C. and a 1.7 M solution of tert-butyllithium in pentane (5.1 mmol) was added. After 0.5 h at −78° C., a solution of tetrahydropyran-4-one (5 mmol) in tetrahydrofuran (1 mL) was added dropwise. The mixture was stirred at −78° C. for 1 h and warmed to 0° C. The reaction mixture was quenched with saturated aqueous ammonium chloride and the mixture was partitioned between ethyl acetate (100 mL) and water (100 mL). The organic layer was separated, washed with brine (50 mL), dried (magnesium sulfate), and concentrated. The residue was purified by chromatography (70/30 ethyl acetate/hexanes) to yield 6-(4-hydroxytetrahydropyran-4-yl)-1H-indazole-3-carboxylic acid tert-butyl ester (68%) as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.8 mmol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
4 mmol
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5.1 mmol
Type
reactant
Reaction Step Five
Quantity
5 mmol
Type
reactant
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(OC(OC(OC(C)(C)C)=O)=O)(C)(C)C.[OH-].[Na+].[H-].[Na+].[Br:20][C:21]1[CH:29]=[C:28]2[C:24]([C:25]([C:30]([O:32][C:33]([CH3:36])([CH3:35])[CH3:34])=[O:31])=[N:26][NH:27]2)=[CH:23][CH:22]=1.C([Li])(C)(C)C.CCCCC.[O:47]1[CH2:52][CH2:51][C:50](=[O:53])[CH2:49][CH2:48]1>O1CCCC1>[Br:20][C:21]1[CH:29]=[C:28]2[C:24]([C:25]([C:30]([O:32][C:33]([CH3:36])([CH3:35])[CH3:34])=[O:31])=[N:26][NH:27]2)=[CH:23][CH:22]=1.[C:33]([O:32][C:30]([C:25]1[C:24]2[C:28](=[CH:29][C:21]([C:50]3([OH:53])[CH2:51][CH2:52][O:47][CH2:48][CH2:49]3)=[CH:22][CH:23]=2)[NH:27][N:26]=1)=[O:31])([CH3:36])([CH3:35])[CH3:34] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
4.8 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
4 mmol
Type
reactant
Smiles
BrC1=CC=C2C(=NNC2=C1)C(=O)OC(C)(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
5.1 mmol
Type
reactant
Smiles
CCCCC
Step Six
Name
Quantity
5 mmol
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 0.5 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to −78° C.
WAIT
Type
WAIT
Details
After 0.5 h at −78° C.
Duration
0.5 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 0° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between ethyl acetate (100 mL) and water (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (70/30 ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=CC=C2C(=NNC2=C1)C(=O)OC(C)(C)C
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1=NNC2=CC(=CC=C12)C1(CCOCC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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